molecular formula C21H18N2O5 B336221 N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B336221
M. Wt: 378.4 g/mol
InChI Key: CEDJNFUPYKHTQW-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide is an organic compound with a complex structure that includes benzene rings, nitro groups, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 4-benzyloxyaniline with 3-nitro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine

In medicine, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both nitro and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. These properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

4-methoxy-3-nitro-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C21H18N2O5/c1-27-20-12-7-16(13-19(20)23(25)26)21(24)22-17-8-10-18(11-9-17)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,24)

InChI Key

CEDJNFUPYKHTQW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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